2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate
Description
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate is a complex azo compound characterized by a central aniline derivative substituted with acetamido, methoxy, and diazenyl groups. The diazenyl moiety is linked to a brominated and dinitrated phenyl ring, while the N-(2-acetyloxyethyl) and ethyl acetate groups contribute to its solubility and reactivity profile. Azo compounds of this class are often explored for applications in dyes, pharmaceuticals, or biochemical research due to their chromophoric and electron-deficient aromatic systems .
Properties
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN6O10/c1-13(31)25-18-11-20(28(5-7-39-14(2)32)6-8-40-15(3)33)22(38-4)12-19(18)26-27-23-17(24)9-16(29(34)35)10-21(23)30(36)37/h9-12H,5-8H2,1-4H3,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRUDOBCTLPTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027539 | |
| Record name | C.I. Disperse Blue 79:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3618-72-2, 158707-49-4 | |
| Record name | Disperse Blue 79:1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3618-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 79:1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 79:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Acetamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLUE BLACK 79 | |
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Preparation Methods
Diazotization and Azo Coupling
The core of the synthesis involves the diazotization of 2-bromo-4,6-dinitroaniline to form a diazonium salt intermediate. This step is typically conducted in an acidic medium, most commonly hydrochloric acid, at low temperatures (0–5°C) to stabilize the diazonium ion. The diazonium salt is then coupled with 5-acetamido-2-methoxyaniline, which acts as the coupling component, to form the azo linkage (-N=N-), a defining feature of the dye molecule.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Diazotization | 2-bromo-4,6-dinitroaniline, HCl, NaNO2, 0–5°C | Formation of diazonium salt |
| Azo coupling | 5-acetamido-2-methoxyaniline, acidic medium, 0–10°C | Formation of azo bond |
This step requires precise control of pH and temperature to avoid decomposition of the diazonium salt and to maximize coupling efficiency.
Introduction of Acetyloxyethyl and Acetamido Groups
Following azo coupling, the molecule undergoes acetylation reactions to introduce the acetyloxyethyl groups on the amino substituents and acetamido groups on the aromatic ring. These acetylation steps are typically performed using acetic anhydride or acetyl chloride under controlled conditions.
| Reagent | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| Acetic anhydride | Pyridine or DMF | 0–25°C | 1–4 hours | Formation of acetate esters and acetamido groups |
The acetylation improves the compound’s solubility and dyeing properties and stabilizes the molecule.
Purification
The crude product is purified by filtration, washing, and drying. Industrially, recrystallization is employed to obtain a high-purity powder form of the dye.
| Technique | Purpose |
|---|---|
| Filtration | Remove insoluble impurities |
| Washing | Remove residual acids and salts |
| Recrystallization | Enhance purity and crystallinity |
Industrial Production Methods
In industrial-scale production, the synthesis is performed in batch reactors with controlled temperature, stirring, and pH monitoring to ensure reproducibility and yield optimization. The process flow includes:
- Preparation of diazonium salt in a cooled reactor.
- Coupling reaction with the aromatic amine under acidic conditions.
- Sequential acetylation steps.
- Filtration and drying.
- Final purification by recrystallization.
Automation and in-line monitoring (e.g., pH, temperature, and reaction progress via TLC or HPLC) are commonly used to maintain product quality.
Chemical Reaction Analysis
Types of Reactions Involved
- Diazotization: Conversion of aromatic amine to diazonium salt.
- Azo coupling: Electrophilic aromatic substitution forming azo bond.
- Acetylation: Formation of ester and amide functional groups.
- Substitution: Potential nucleophilic substitution at bromine or nitro groups under specific conditions.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | NaNO2, HCl, 0–5°C | Low temperature critical |
| Coupling | Acidic medium, 0–10°C | pH control essential |
| Acetylation | Acetic anhydride, pyridine, room temp | Controls degree of acetylation |
| Substitution | NaOH or nucleophiles, elevated temp | Used for derivative synthesis |
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Diazotization | 2-bromo-4,6-dinitroaniline, NaNO2, HCl | 0–5°C | 30–60 min | Formation of diazonium salt |
| Azo coupling | 5-acetamido-2-methoxyaniline, acidic medium | 0–10°C | 1–2 hours | Formation of azo dye |
| Acetylation | Acetic anhydride, pyridine | 0–25°C | 1–4 hours | Introduction of acetyloxyethyl groups |
| Purification | Filtration, washing, recrystallization | Ambient | Variable | To obtain pure dye powder |
Research Findings on Preparation Optimization
- Yield Improvement: Maintaining a molar ratio of diazonium salt to coupling component close to 1:1 and controlling reaction time via thin-layer chromatography (TLC) monitoring improves yield and reduces side products.
- Effect of Electron-Withdrawing Groups: The presence of bromine and nitro substituents on the aromatic ring reduces electrophilicity, requiring slightly prolonged reaction times or elevated temperatures during coupling.
- Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the azo bond formation and acetylation by characteristic shifts in aromatic protons and carbonyl signals. Infrared (IR) spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) for acetate groups and amide bands (~1650 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks consistent with the compound’s molecular weight (~625.4 g/mol).
Chemical Reactions Analysis
Types of Reactions
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate undergoes various chemical reactions, including:
Reduction: The azo group in the dye can be reduced to form aromatic amines.
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Substitution: The dye can undergo substitution reactions, particularly at the bromine and nitro positions
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and zinc dust in acidic or basic media.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can be used for substitution reactions
Major Products Formed
Reduction: Aromatic amines such as 2-bromo-4,6-dinitroaniline.
Oxidation: Various oxidation products depending on the conditions used.
Substitution: Substituted derivatives of the original dye
Scientific Research Applications
Dye Chemistry
Disperse Dyes
One of the primary applications of this compound is as a disperse dye. Disperse dyes are used extensively in the dyeing of synthetic fibers such as polyester and nylon. The presence of the dinitrophenyl diazenyl group enhances the dye's ability to bind to these fibers, resulting in vibrant colors and improved wash fastness. The compound's structure suggests it could be effective in creating shades that are not only bright but also resistant to fading under various conditions .
Colorant Properties
Research indicates that compounds with similar structures exhibit significant colorant properties due to their ability to absorb visible light effectively. The incorporation of bromo and dinitro groups can enhance the color intensity and stability of the dye, making it suitable for industrial applications where durability is critical .
Medicinal Chemistry
Antimicrobial Activity
Recent studies have suggested that azo compounds, particularly those containing dinitrophenyl groups, may possess antimicrobial properties. The compound could be investigated for its efficacy against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents .
Cancer Research
There is emerging interest in azo compounds as potential anticancer agents. The mechanism often involves the generation of reactive species upon reduction within tumor cells, leading to selective cytotoxicity. Given its structural characteristics, 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate could be evaluated for such properties in preclinical studies .
Analytical Chemistry
Chromatographic Applications
The compound may also find applications in analytical chemistry, particularly in chromatography as a reference standard or as part of a mobile phase due to its unique chemical structure. Its stability and solubility characteristics can be beneficial for separating other compounds during analysis .
Case Studies and Research Findings
Biological Activity
The compound 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate , also known by its CAS number 16421-41-3, is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C26H26N6O8
- Molecular Weight : 526.52 g/mol
- CAS Number : 16421-41-3
- Chemical Structure : The compound features a complex structure with multiple functional groups, including an acetamido group and a diazenyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its diazenyl structure, which is known for its ability to interact with biological macromolecules. The presence of the dinitrophenyl group enhances its reactivity, potentially leading to:
- Antimicrobial Activity : Studies have suggested that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : The azo compounds have been explored for their ability to induce apoptosis in cancer cells through DNA interaction and generation of reactive oxygen species (ROS).
Case Studies and Research Findings
-
Antimicrobial Activity
- A study conducted on azo compounds demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
-
Anticancer Effects
- Research has indicated that azo dyes can induce apoptosis in cancer cell lines. For instance, derivatives containing the dinitrophenyl group were shown to inhibit cell proliferation in breast cancer cells through ROS generation and mitochondrial dysfunction.
-
Toxicological Assessment
- A screening assessment by Environment Canada highlighted that the compound exhibits potential toxicity to non-human organisms, indicating a need for careful evaluation regarding its environmental impact and safety in applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized by comparing it to analogs documented in recent literature. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key structural variations among related compounds include differences in substituents on the aniline ring, the nature of the diazenyl-linked aryl group, and the ester/amide functionalization.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN | Applications/Notes |
|---|---|---|---|---|---|
| Target Compound: 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate | Likely C₃₀H₃₃BrN₇O₁₀ | ~800 (estimated) | - 2-Acetyloxyethyl group - Bromo-4,6-dinitrophenyl diazenyl - Ethyl acetate |
Not explicitly provided | Hypothesized use in dyes or medicinal chemistry (based on structural analogs) |
| N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)allylamino]-4-methoxyphenyl]acetamide | C₂₁H₂₀BrN₇O₆ | 546.33 | - 2-Cyanoethyl - Allylamino |
68877-63-4 | High polarity due to cyano group; potential dye intermediate |
| 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate | Not provided | Not provided | - 2-Hydroxyethyl - Ethoxy |
75199-19-8 | Enhanced hydrophilicity; possible biomedical applications |
| Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-(2-(acetoxy)ethyl)beta-alaninate | C₂₆H₂₈BrN₇O₁₀ | ~694 (estimated) | - Beta-alaninate ester - Acetoxyethyl |
67905-16-2 | Medicinal research (e.g., prodrug design) |
Research Findings
- Synthetic Challenges : The introduction of acetyloxyethyl groups (as in the target compound) requires precise control during esterification to avoid hydrolysis .
- Spectroscopic Data : UV-Vis spectra of bromo-dinitrophenyl azo compounds typically show λmax between 450–550 nm, with shifts depending on substituents (e.g., electron-donating groups redshift absorbance) .
- Thermal Stability: Acetoxyethyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to cyanoethyl analogs (~180°C), critical for industrial processing .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step azo-coupling and acetylation reactions. Key steps include diazenyl group formation under acidic reflux (e.g., sulfuric acid in methanol) and nucleophilic substitution with acetyloxyethyl groups. Yield optimization requires precise control of stoichiometry (e.g., 1.5:1 molar ratio of chloroacetylated intermediates to precursors) and reaction time (monitored via TLC) . Electron-withdrawing substituents (e.g., bromo, nitro) on the phenyl ring reduce electrophilicity, necessitating harsher conditions like prolonged reflux .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- NMR : Analyze aromatic proton splitting patterns to confirm diazenyl (-N=N-) positioning and methoxy group integration.
- IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹ for acetate groups) and amide bands (~1650 cm⁻¹).
- MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromo-dinitro substituents .
Q. What safety protocols are essential for handling this compound during synthesis?
Refer to safety data sheets (SDS) for hazard mitigation:
- Use fume hoods to avoid inhalation of nitroaromatic byproducts.
- Neutralize acidic waste (e.g., post-reflux sulfuric acid) before disposal.
- Store at 2–8°C in amber vials to prevent photodegradation of the diazenyl group .
Advanced Research Questions
Q. How does the bromo-dinitrophenyl diazenyl moiety influence biological activity, and what assays validate its interactions?
The electron-deficient aromatic system enhances binding to biomolecular targets (e.g., enzymes via π-π stacking). In vitro assays like ELISA or SPR can quantify affinity for receptors, while in vivo hypoglycemic activity studies in murine models (e.g., Wistar albino mice) require dose-response profiling (e.g., 10–100 mg/kg) and toxicity thresholds (LD₅₀) .
Q. What experimental designs address contradictions in environmental fate data (e.g., persistence vs. biodegradability)?
Adopt a tiered approach:
- Lab-scale : Measure hydrolysis rates under varied pH (4–9) and UV exposure to simulate abiotic degradation.
- Microcosm studies : Use OECD 301B guidelines to assess aerobic biodegradation in soil/water systems.
- Ecotoxicology : Evaluate Daphnia magna LC₅₀ and algal growth inhibition to model ecosystem impacts .
Q. How can reaction mechanisms be elucidated when conflicting intermediates are observed during synthesis?
- Kinetic analysis : Vary reagent addition order (e.g., diazonium salt before acetylation) and monitor intermediates via LC-MS.
- Computational modeling : DFT calculations predict transition states for azo-coupling vs. side reactions (e.g., nitration at competing positions) .
Q. What methodologies optimize pharmacological activity while minimizing off-target effects?
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing bromo with chloro) and compare IC₅₀ values in enzyme inhibition assays.
- ADME profiling : Use Caco-2 cell monolayers for permeability and hepatic microsomes for metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
